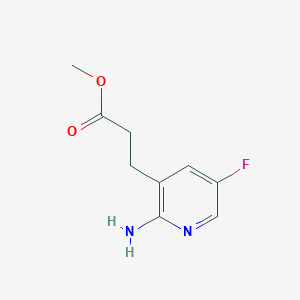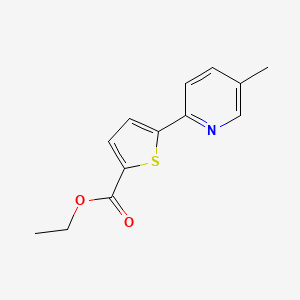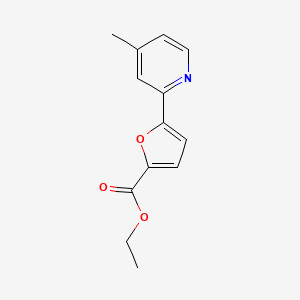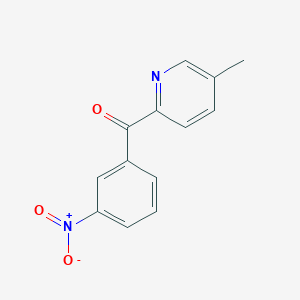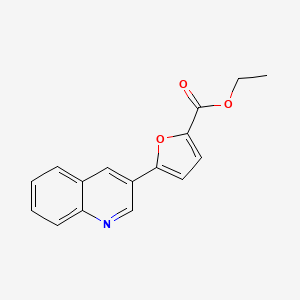
Ethyl 5-(3-quinolyl)-2-furoate
Übersicht
Beschreibung
Quinoline and its derivatives are important heterocycles in medicinal chemistry. They possess a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer and analgesic activities .
Synthesis Analysis
Quinoline-based heterocyclic compounds have been synthesized using microwave-assisted techniques. This technique has gained popularity over nonconventional techniques for the rapid synthesis of products .Molecular Structure Analysis
Quinoline is a weak tertiary base that can react with acids to produce salts and is widely recognized as 1-aza-naphthalene or benzo [b]pyridine .Chemical Reactions Analysis
The electrodeposition process of metals and their alloys is widely used in various industries. This process is based on the mass transport of the solvated ion from the interior of the electrolyte solution toward the cathode .Physical And Chemical Properties Analysis
Quinazolinone and quinazoline derivatives possess antibacterial activities, especially against the gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Ethyl 5-(3-quinolyl)-2-furoate and its derivatives have been a subject of interest in synthetic chemistry for their potential use in various reactions. For instance, they have been used in the synthesis of glycosidase inhibitory activities, demonstrating potential as selective α-L-fucosidase and β-galactosidase inhibitors (Moreno‐Vargas et al., 2003). Furthermore, derivatives of ethyl 2-furoate have been utilized in the preparation of copolyesters containing both terephthalate and furoate units, indicating its applicability in polymer chemistry (Abid et al., 2008).
In other studies, the chemical reactivity of ethyl 2-furoate derivatives has been explored for the synthesis of 5-acetyl derivatives and 3-(2-furyl)acrylates, showcasing the versatility of these compounds in chemical synthesis (Kuticheva et al., 2015). The potential of these derivatives has been further demonstrated in the palladium-catalysed direct arylation of heteroaromatics, a process that benefits from the blocking groups of esters at specific positions of the molecule (Fu et al., 2012).
Photovoltaic and Organic Electronics
The derivatives of Ethyl 5-(3-quinolyl)-2-furoate have also found applications in the field of photovoltaic and organic electronics. For instance, 4H-pyrano[3,2-c]quinoline derivatives have been studied for their photovoltaic properties, indicating their potential use in organic–inorganic photodiode fabrication (Zeyada et al., 2016).
Corrosion Inhibition
Additionally, ethyl 2-furoate derivatives have been identified as effective corrosion inhibitors for mild steel in acid mediums, a property that is of significant interest in material science and engineering (Khaled, 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-quinolin-3-ylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-19-16(18)15-8-7-14(20-15)12-9-11-5-3-4-6-13(11)17-10-12/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEODRCHDMWSBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=CC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-quinolyl)-2-furoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391920.png)
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B1391921.png)
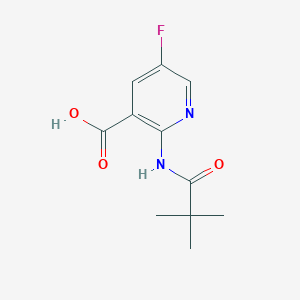
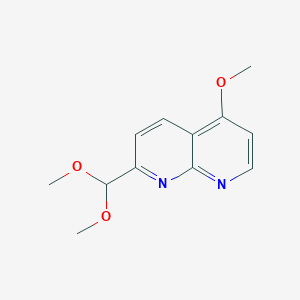

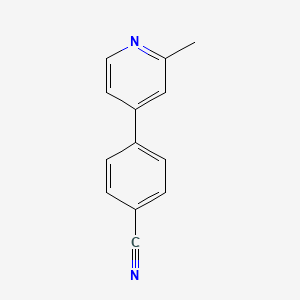



![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1391936.png)
